molecular formula C13H16BrNO2 B2997386 8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1057281-16-9

8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2997386
CAS No.: 1057281-16-9
M. Wt: 298.18
InChI Key: KXKBUICXAPRWTO-UHFFFAOYSA-N
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Description

8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[45]decane is a spiro compound characterized by a unique structure that includes a bromophenyl group and a spiro linkage involving a dioxane and azaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 3-bromophenyl derivatives with appropriate spirocyclic precursors. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency . The reaction conditions often involve palladium catalysts and boron reagents, with the reaction being carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized spiro compounds.

Scientific Research Applications

8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spiro linkage provides structural rigidity that enhances binding affinity. This compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a bromophenyl group and a dioxane-azaspirodecane structure. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

8-(3-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-2-1-3-12(10-11)15-6-4-13(5-7-15)16-8-9-17-13/h1-3,10H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKBUICXAPRWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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